

# Application Notes and Protocols for ER Flipper-TR in Live-Cell Imaging

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## Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B12366382*

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## For Researchers, Scientists, and Drug Development Professionals

ER Flipper-TR is a fluorescent probe specifically designed for real-time monitoring of membrane tension within the endoplasmic reticulum (ER) of living cells.[1][2][3][4] This innovative tool provides a quantitative method to investigate the mechanobiology of the ER, a critical organelle involved in protein and lipid synthesis, calcium homeostasis, and cellular stress responses.[5][6][7] Changes in ER membrane tension are increasingly recognized as important factors in various cellular processes and disease states, including ER stress, lipid metabolism, and responses to mechanical stimuli.[8][9][10]

## Mechanism of Action

ER Flipper-TR is a mechanosensitive fluorophore that reports changes in membrane lipid organization through alterations in its fluorescence lifetime.[1][3] The probe consists of two twisted dithienothiophenes. When the ER membrane is under low tension, the probe is in a more twisted conformation, resulting in a shorter fluorescence lifetime. Conversely, increased membrane tension forces the probe into a more planar conformation, leading to a longer fluorescence lifetime.[1][11][12] This change in fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of ER membrane tension.[1][13] It is crucial to note that fluorescence intensity is not a reliable indicator of membrane tension.[1]

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of ER Flipper-TR for easy reference.

Parameter	Value	Cell Type / Condition	Reference
Excitation Wavelength	488 nm (recommended)	Live-cell imaging	<a href="#">[1]</a> <a href="#">[3]</a>
Emission Collection	575 - 625 nm	Live-cell imaging	<a href="#">[1]</a> <a href="#">[3]</a>
Fluorescence Lifetime Range	2.8 - 7.0 ns	Varies with membrane tension	<a href="#">[1]</a> <a href="#">[2]</a>
Average Lifetime in HeLa Cells	~3.5 ns	Basal conditions	<a href="#">[8]</a> <a href="#">[14]</a>
Stock Solution Concentration	1 mM in anhydrous DMSO	---	<a href="#">[1]</a>
Working Concentration	1 $\mu$ M (starting concentration)	HeLa and other common cell lines	<a href="#">[1]</a>
Maximum Non-toxic Concentration	Up to 5 $\mu$ M	HeLa cells	<a href="#">[1]</a>

## Experimental Protocols

### Preparation of ER Flipper-TR Staining Solution

Materials:

- ER Flipper-TR vial
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium (serum-free or serum-containing)

Protocol:

- Allow the ER Flipper-TR vial to warm to room temperature before opening.
- Prepare a 1 mM stock solution by dissolving the contents of the vial in anhydrous DMSO.<sup>[1]</sup> The volume of DMSO will depend on the amount of probe in the vial (e.g., 35  $\mu$ L for 35 nmol).
- Store the 1 mM stock solution at -20°C. The solution is stable for up to 3 months when stored properly.<sup>[1]</sup>
- Immediately before use, dilute the 1 mM stock solution to a final working concentration of 1  $\mu$ M in cell culture medium.<sup>[1]</sup> Note that the presence of serum may reduce labeling efficiency, and the concentration may need to be increased to 2-3  $\mu$ M if the signal is low.<sup>[1]</sup>

## Staining of Live Cells

### Materials:

- Cells cultured on glass-bottom dishes or coverslips
- Prepared ER Flipper-TR staining solution
- Fresh cell culture medium

### Protocol:

- Grow cells to the desired confluency on a suitable imaging substrate.
- Remove the existing cell culture medium.
- Add the freshly prepared 1  $\mu$ M ER Flipper-TR staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- After incubation, the staining solution can optionally be removed and replaced with fresh culture medium, especially for long-term imaging (>24h).<sup>[15]</sup> However, since the probe is only fluorescent in membranes, removal is not strictly necessary.<sup>[1]</sup>

## FLIM Data Acquisition

Materials:

- FLIM microscope system equipped with:
  - Pulsed laser (e.g., 488 nm)[15]
  - Photon counting detector
  - Appropriate emission filters (e.g., 575-625 nm bandpass)[1][15]

Protocol:

- Place the stained cells on the microscope stage.
- Set the excitation wavelength to 488 nm.
- Set the emission collection window to 575-625 nm.[1]
- Acquire FLIM data, ensuring sufficient photon counts in the region of interest (ER) for accurate lifetime fitting. Minimize light exposure to reduce phototoxicity.[1]

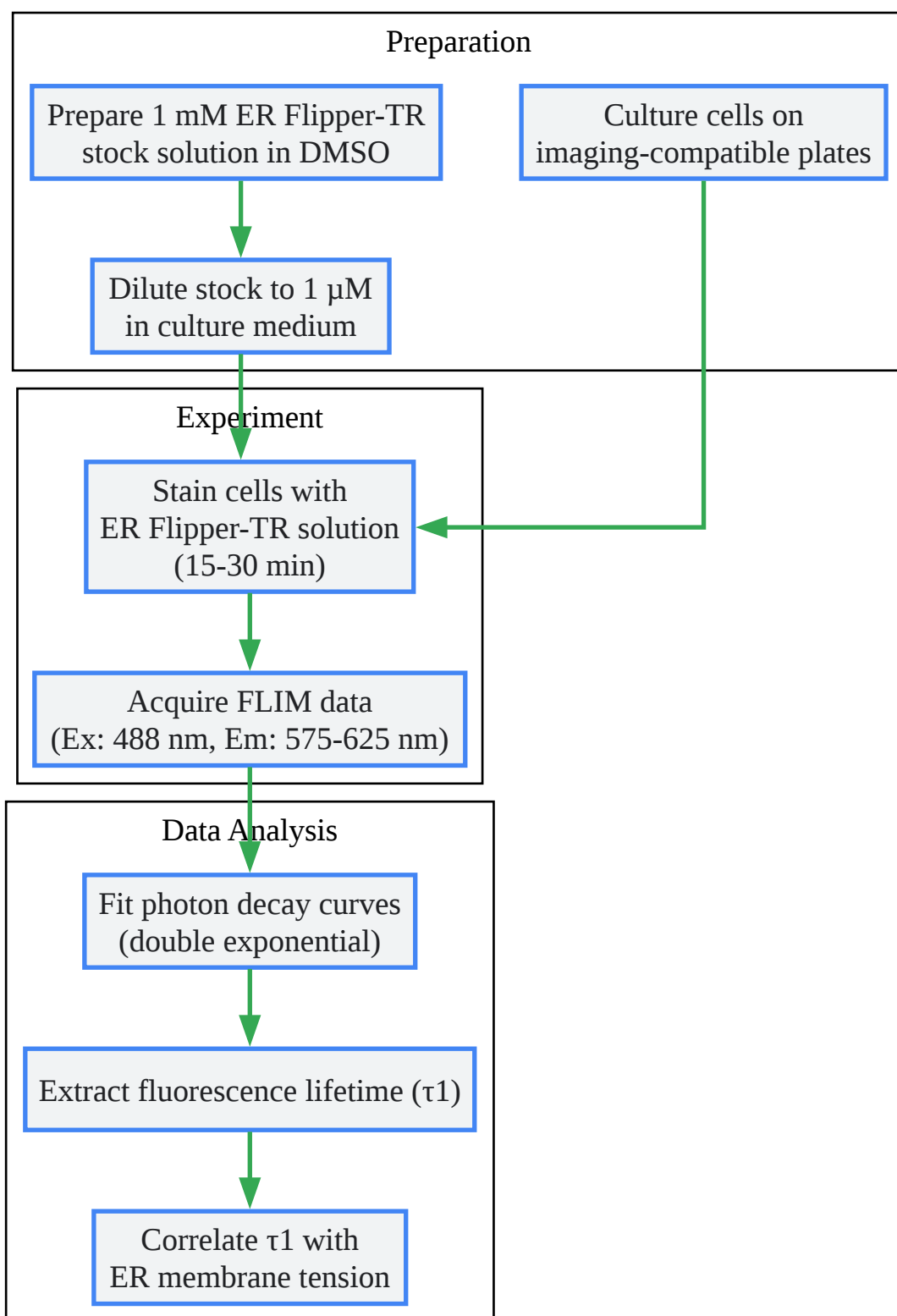
## Data Analysis

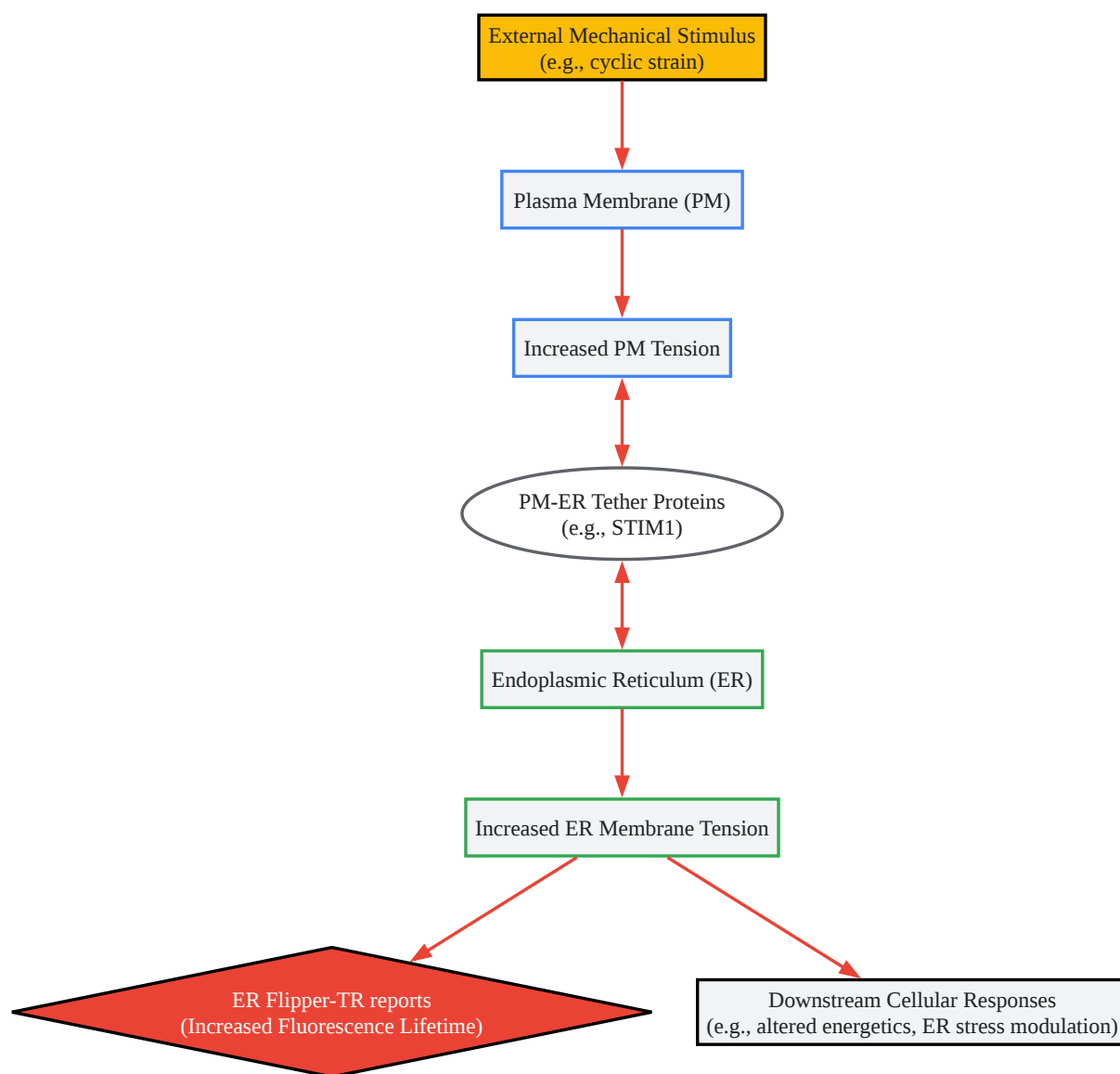
- The acquired photon histograms from a region of interest (ROI) or individual pixels are fitted with a double-exponential decay function to extract two lifetime components,  $\tau_1$  and  $\tau_2$ . [1]
- The longer lifetime component ( $\tau_1$ ), which has the higher amplitude, is used to report on membrane tension.[1]
- An increase in the value of  $\tau_1$  corresponds to an increase in ER membrane tension.

## Visualized Workflows and Pathways

### Experimental Workflow

The following diagram outlines the key steps for using ER Flipper-TR in a live-cell imaging experiment.





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- To cite this document: BenchChem. [Application Notes and Protocols for ER Flipper-TR in Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366382#how-to-use-er-flipper-tr-for-live-cell-imaging]

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